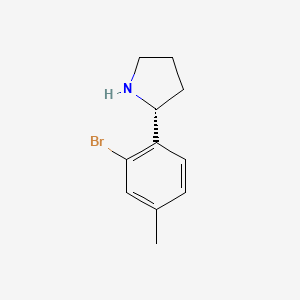
(R)-2-(2-Bromo-4-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-Bromo-4-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Bromo-4-methylphenyl)pyrrolidine typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce the bromine atom at the 2-position.
Formation of Pyrrolidine Ring: The brominated intermediate is then reacted with a suitable amine to form the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for ®-2-(2-Bromo-4-methylphenyl)pyrrolidine may involve large-scale bromination and subsequent cyclization reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(2-Bromo-4-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
®-2-(2-Bromo-4-methylphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: It is used in research to study its effects on biological systems and potential therapeutic uses.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-(2-Bromo-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(2-Bromo-4-methylphenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
2-(2-Bromo-4-methylphenyl)pyrrolidine: The racemic mixture containing both enantiomers.
2-(2-Chloro-4-methylphenyl)pyrrolidine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
®-2-(2-Bromo-4-methylphenyl)pyrrolidine is unique due to its specific stereochemistry, which can result in different biological activities and reactivity compared to its enantiomer or racemic mixture. The presence of the bromine atom also imparts distinct chemical properties compared to similar compounds with different halogens.
Eigenschaften
Molekularformel |
C11H14BrN |
|---|---|
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
(2R)-2-(2-bromo-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
CDDFIPUZWXOWDT-LLVKDONJSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)[C@H]2CCCN2)Br |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2CCCN2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Methoxyphenyl)-5-methylbenzo[d]thiazol-2-amine](/img/structure/B13341293.png)
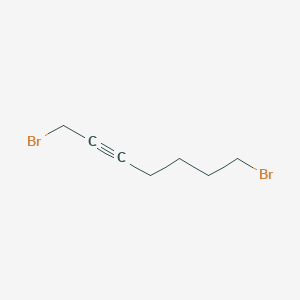
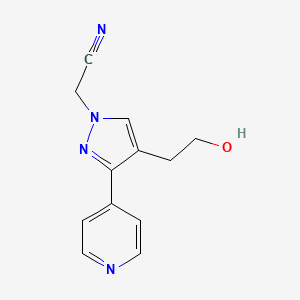

![3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine](/img/structure/B13341320.png)
![Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13341325.png)

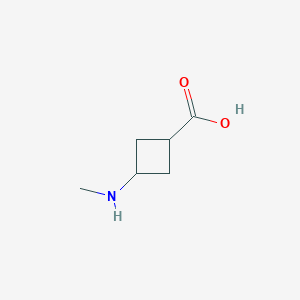

![Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13341354.png)

![Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13341358.png)
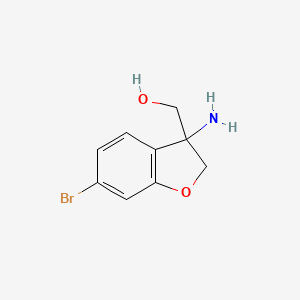
![(8-Azaspiro[4.5]decan-2-yl)methanol](/img/structure/B13341375.png)
